molecular formula C12H15IOS B15300759 2-(Butylthio)-1-(4-iodophenyl)ethan-1-one

2-(Butylthio)-1-(4-iodophenyl)ethan-1-one

Cat. No.: B15300759
M. Wt: 334.22 g/mol
InChI Key: VLFGHQBVXGCJEP-UHFFFAOYSA-N
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Description

2-(Butylthio)-1-(4-iodophenyl)ethan-1-one is an organic compound characterized by the presence of a butylthio group and an iodophenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylthio)-1-(4-iodophenyl)ethan-1-one typically involves the reaction of 4-iodoacetophenone with butylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Butylthio)-1-(4-iodophenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Butylthio)-1-(4-iodophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Butylthio)-1-(4-iodophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. Similarly, its anticancer properties could be attributed to its ability to induce apoptosis or inhibit cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)-1-(4-iodophenyl)ethan-1-one
  • 2-(Ethylthio)-1-(4-iodophenyl)ethan-1-one
  • 2-(Propylthio)-1-(4-iodophenyl)ethan-1-one

Uniqueness

2-(Butylthio)-1-(4-iodophenyl)ethan-1-one is unique due to the presence of the butylthio group, which imparts distinct chemical and physical properties compared to its methylthio, ethylthio, and propylthio analogs

Properties

Molecular Formula

C12H15IOS

Molecular Weight

334.22 g/mol

IUPAC Name

2-butylsulfanyl-1-(4-iodophenyl)ethanone

InChI

InChI=1S/C12H15IOS/c1-2-3-8-15-9-12(14)10-4-6-11(13)7-5-10/h4-7H,2-3,8-9H2,1H3

InChI Key

VLFGHQBVXGCJEP-UHFFFAOYSA-N

Canonical SMILES

CCCCSCC(=O)C1=CC=C(C=C1)I

Origin of Product

United States

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